REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C=CC=CC=1.[Cl:18][CH2:19][C:20](=[O:25])[CH2:21][C:22](Cl)=[O:23]>C(Cl)Cl>[Cl:18][CH2:19][C:20](=[O:25])[CH2:21][C:22]([O:9][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=1)=[O:23]
|
Name
|
|
Quantity
|
191.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
98.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
193.75 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)Cl)=O
|
Name
|
|
Quantity
|
431 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to -5° to 0° C
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
FILTRATION
|
Details
|
The resulting pyridine hydrochloride is filtered off
|
Type
|
WASH
|
Details
|
washed with 2 l-portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is then distilled off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |